molecular formula C21H28N2O4 B5526009 dimethyl 4-[4-(diethylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

dimethyl 4-[4-(diethylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No. B5526009
M. Wt: 372.5 g/mol
InChI Key: AVSBMSOWEMUGBD-UHFFFAOYSA-N
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Description

Dimethyl 4-[4-(diethylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound with diverse applications in the field of organic chemistry and pharmacology. Its properties and reactivity make it a compound of interest in various chemical syntheses and studies.

Synthesis Analysis

The synthesis of compounds similar to dimethyl 4-[4-(diethylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multicomponent reactions. For example, the synthesis of structurally related 3,4-dihydropyridin-2(1H)-ones and 3,4-dihydro-2H-pyrans is achieved through a four-component reaction involving arylamines, acetylenedicarboxylate, aromatic aldehydes, and cyclic 1,3-diketones (Sun et al., 2011). Similarly, pyridinedicarboxylic acid diesters, which are structurally related to our compound of interest, are synthesized from β-diketo compounds, formaldehyde, and amine (Wu Jian-yi, 2001).

Molecular Structure Analysis

The molecular structure of related 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides has been characterized using spectroscopic methods and X-ray diffraction, showing varied molecular frontier orbitals and absorption spectra. These studies are crucial for understanding the structure-activity relationships of such compounds (Li et al., 2014).

Chemical Reactions and Properties

This compound is involved in various chemical reactions, including Michael addition reactions, as part of its synthesis process. The reactivity of this compound and its derivatives makes it a valuable component in the synthesis of more complex molecules (Mishnev et al., 1977).

Physical Properties Analysis

The physical properties of compounds in this class, such as crystal structure, are influenced by factors like hydrogen bonding and van der Waals forces. These properties are vital for understanding the stability and solubility of the compound (Metcalf & Holt, 2000).

Chemical Properties Analysis

The chemical properties, such as basicity and stability to air oxidation, of related compounds like 6-substituted-2,4-dimethyl-3-pyridinols, which have antioxidant properties, provide insights into the reactivity and potential applications of dimethyl 4-[4-(diethylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate (Wijtmans et al., 2004).

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

Research conducted by El‐Borai et al. (2013) explored the microwave-assisted synthesis of pyrazolopyridines, a category related to the specified compound due to its pyridine core structure. The study highlights the potential of these compounds in antioxidant, antitumor, and antimicrobial activities, pointing towards their application in developing treatments for various diseases including cancer and infections (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).

Enantioselectivity in Kinetic Resolution

Sobolev et al. (2002) investigated the effect of acyl chain length and branching on the enantioselectivity of Candida rugosa lipase in the kinetic resolution of 1,4-dihydropyridine derivatives. This research underscores the chemical's application in stereoselective synthesis, crucial for creating specific drug isomers with desired therapeutic effects (Sobolev, Franssen, Vigante, Cekavicus, Zhalubovskis, Kooijman, Spek, Duburs, & de Groot, 2002).

Recyclable Catalyst for Acylation

Liu et al. (2014) presented 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation, illustrating its role in enhancing the efficiency of chemical reactions. The findings may indicate the utility of similar pyridine derivatives in catalysis, contributing to more sustainable and cost-effective chemical processes (Liu, Ma, Liu, & Wang, 2014).

Synthesis and Characterization of Pyridinedicarboxamides

A study by Li et al. (2014) on the synthesis and spectroscopic characterization of new pyridinedicarboxamides provides insights into the structural and optical properties of such compounds. This research may suggest applications in the development of new drugs and analytical methods, highlighting the diverse utility of dihydropyridine derivatives (Li, Liu, Chen, Xiong, & Li, 2014).

properties

IUPAC Name

dimethyl 4-[4-(diethylamino)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4/c1-7-23(8-2)16-11-9-15(10-12-16)19-17(20(24)26-5)13(3)22-14(4)18(19)21(25)27-6/h9-12,19,22H,7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSBMSOWEMUGBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2C(=C(NC(=C2C(=O)OC)C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl 4-[4-(diethylamino)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

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